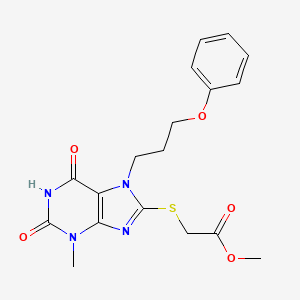

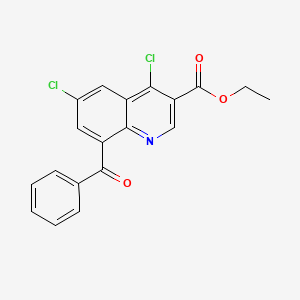

![molecular formula C10H9ClO3S B2492113 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 153783-86-9](/img/structure/B2492113.png)

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid" is a compound that belongs to a class of chemicals known for their potential in various fields of chemistry and pharmacology. While specific studies on this compound are scarce, related research on similar sulfanyl acetamides and their derivatives provides insights into their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related compounds often begins with the precursor 4-chlorophenoxyacetic acid, undergoing esterification, hydrazination, and subsequent reactions to yield a range of sulfanyl-substituted acetamides. These processes involve multiple steps, including esterification, treatment with hydrazine hydrate, ring closure reactions, and substitution at the thiol position with electrophiles to yield various derivatives (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed through IR, ^1H-NMR, and mass spectrometry. For instance, a novel thiophene-containing compound was characterized using X-ray crystallography, revealing the geometry stabilized by intramolecular interactions, indicating the presence of significant n→π* intramolecular charge transfer (ICT) interactions (Mabkhot et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving sulfanyl-substituted compounds often result in products with potential antibacterial and enzyme inhibition properties. For example, derivatives synthesized from the reaction of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showed moderate light yields upon base-induced decomposition, indicating potential for chemiluminescence applications (Watanabe et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including stability, solubility, and crystallinity, are crucial for their practical applications. These properties can be influenced by the specific substituents and the molecular structure of the compound. However, detailed studies on the physical properties of "this compound" specifically are not readily available in the literature reviewed.

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and potential interactions with biological molecules, are key to understanding the compound's functionality in various applications. For instance, the antibacterial and hemolytic activities of similar sulfanyl acetamide derivatives have been evaluated, demonstrating their potential in medical and pharmacological fields (Aziz-Ur-Rehman et al., 2020).

科学的研究の応用

1. Chemiluminescence Applications

The compound has been utilized in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which are studied for their base-induced chemiluminescence properties. These dioxetanes exhibit thermal stability and emit light upon decomposition, making them potentially useful in chemiluminescence-based applications (Watanabe et al., 2010).

2. Antibacterial Activity

Research indicates that derivatives of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid, particularly those incorporating 1,3,4-oxadiazole moieties, exhibit significant antibacterial potential. These compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria, suggesting their potential application in the development of new antibacterial agents (Siddiqui et al., 2014).

3. Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids

This compound has been used in the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. These compounds have potential applications in various fields, including medicinal chemistry and materials science (Rudyakova et al., 2006).

4. Herbicide Analysis

2,4-Dichlorophenoxy acetic acid, a herbicide, can be analyzed spectrophotometrically through a method involving base hydrolysis and reaction with diazotized sulfanilic acid. The compound under discussion can potentially be involved in similar analytical techniques for environmental monitoring (Shah et al., 2006).

5. Oxidation Studies

The compound has been employed in studies focused on the oxidation of various sulfanyl derivatives, which is an important reaction in organic synthesis. The research has implications for the synthesis of sulfoxides and sulfones, which are relevant in pharmaceutical and material sciences (Latypova et al., 2014).

作用機序

Target of Action

The primary target of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CSAA) is Samarium (Sm+3) ions . This compound forms a selective complexation with Sm+3 ions, which are used in various industries and scientific applications .

Mode of Action

CSAA acts as a lipophilic ionophore, forming a selective complex with Sm+3 ions . This interaction is key to the function of a novel Sm+3 ion-selective electrode, which demonstrates Nernstian behavior in a wide concentration range .

Result of Action

The primary result of CSAA’s action is the formation of a selective complex with Sm+3 ions . This complexation is utilized in the creation of a Sm+3 ion-selective electrode, which can be used in various analytical applications .

Action Environment

The performance of the Sm+3 ion-selective electrode, which utilizes CSAA, is influenced by pH, with an optimal range of 2.4 – 8.2 . This suggests that the action, efficacy, and stability of CSAA may be influenced by environmental factors such as pH.

Safety and Hazards

特性

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3S/c11-8-3-1-7(2-4-8)9(12)5-15-6-10(13)14/h1-4H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHIZUYCBNBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

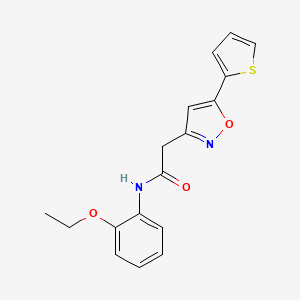

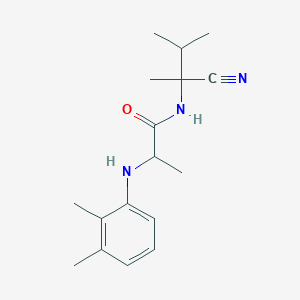

![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

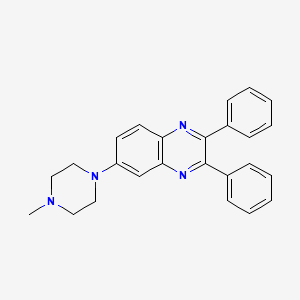

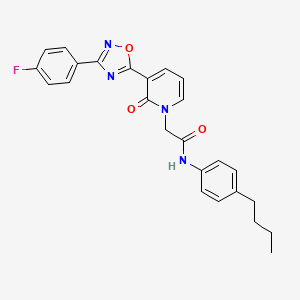

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

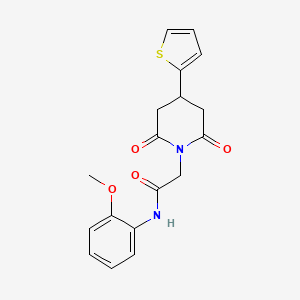

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)